
Ombrabulin
Overview
Description
Ombrabulin, also known as (2S)-2-amino-3-hydroxy-N-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethen-1-yl]phenyl}propanamide, is a combretastatin A-4 derivative. It was initially discovered by Ajinomoto and later developed by Sanofi-Aventis. This compound is known for its antitumor properties, primarily by disrupting the formation of blood vessels necessary for tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ombrabulin is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed by coupling 3,4,5-trimethoxybenzaldehyde with 2-methoxy-5-nitrobenzaldehyde.
Reduction and protection: The nitro group is reduced to an amine, followed by protection of the amine group.
Coupling with serine: The protected amine is then coupled with serine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ombrabulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine group in this compound.
Substitution: Various substituents can be introduced to the aromatic rings through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with different functional groups attached to the aromatic rings .
Scientific Research Applications
Chemistry: Ombrabulin serves as a model compound for studying vascular disrupting agents and their chemical properties.
Biology: It is used to investigate the mechanisms of tumor angiogenesis and the role of vascular disrupting agents in inhibiting tumor growth.
Medicine: this compound has shown promise in preclinical and clinical trials as an antitumor agent. .
Mechanism of Action
Ombrabulin exerts its effects by targeting the immature neovasculature of tumors. It binds to tubulin, a protein essential for microtubule formation, leading to the depolymerization of microtubules and disorganization of the cytoskeleton. This results in the disruption of blood vessels within the tumor, causing a rapid reduction in tumor blood flow and subsequent tumor necrosis .
Comparison with Similar Compounds
Ombrabulin is unique due to its specific mechanism of action and its ability to disrupt tumor vasculature. Similar compounds include:
Combretastatin A-4: The parent compound from which this compound is derived. It also targets tubulin and disrupts tumor blood vessels.
Docetaxel: A chemotherapeutic agent that binds to tubulin but stabilizes microtubules rather than depolymerizing them.
Cisplatin: Another chemotherapeutic agent that works by cross-linking DNA, leading to apoptosis.
This compound stands out due to its specific targeting of tumor vasculature and its potential for combination therapy with other anticancer agents .
Biological Activity
Ombrabulin, also known as AVE8062, is a vascular disrupting agent (VDA) that has been investigated for its potential in cancer therapy. Its mechanism of action primarily involves the disruption of tumor vasculature, leading to reduced blood supply and subsequent tumor cell death. This compound has been studied in various clinical settings, particularly in combination with other chemotherapeutic agents.
This compound targets the endothelial cells of tumor blood vessels, causing their collapse and leading to ischemia within the tumor microenvironment. This action is mediated through its binding to tubulin, which disrupts microtubule dynamics and induces apoptosis in tumor cells. The compound's efficacy is enhanced when used in combination with standard chemotherapy regimens.
Phase I Studies
Several Phase I clinical trials have evaluated the safety, tolerability, and pharmacokinetics of this compound in combination with chemotherapy:
- Combination with Cisplatin and Docetaxel : In a study involving 69 patients, this compound was administered alongside cisplatin and docetaxel. The maximum tolerated dose (MTD) was determined to be 35 mg/m². Notable adverse effects included neutropenia and pulmonary embolism. The study reported one complete response and 15 partial responses among patients treated .
- Ovarian Cancer Study : Another trial aimed at assessing progression-free survival (PFS) in patients with platinum-sensitive recurrent ovarian cancer showed no significant difference between this compound and placebo groups. The median PFS was 8.84 months for this compound compared to 10.41 months for placebo .
Pharmacokinetics
This compound exhibits a high clearance rate with a short terminal half-life, indicating rapid elimination from the body. Its pharmacokinetic profile suggests minimal drug interactions when combined with other agents like docetaxel and carboplatin .
Efficacy Data
The efficacy of this compound has varied across studies:
- In the combination study with cisplatin, the overall response rate (ORR) was approximately 75% for both treatment arms .
- In terms of safety, treatment-emergent adverse events were similar between this compound and placebo groups, although the incidence of severe adverse events was higher in the this compound arm .
Case Study: Advanced Solid Tumors
In a study focused on advanced solid tumors, this compound was combined with cisplatin at doses of 25 mg/m². No dose-limiting toxicities were observed, highlighting its tolerability at this dosage level .
Summary of Clinical Outcomes
Study Type | Treatment Combination | Patients Treated | Complete Responses | Partial Responses | Median PFS (months) |
---|---|---|---|---|---|
Phase I with Cisplatin | This compound + Cisplatin + Docetaxel | 69 | 1 | 15 | Not specified |
Ovarian Cancer | This compound vs Placebo | 154 | Not applicable | Not applicable | This compound: 8.84 |
Advanced Solid Tumors | This compound + Cisplatin | 10 | Not applicable | Not applicable | Not specified |
Q & A
Basic Research Questions
Q. What preclinical models are most effective for evaluating Ombrabulin’s anti-angiogenic mechanism of action?
- Methodological Answer : Preclinical studies typically employ human tumor xenograft models (e.g., breast, colon) in immunodeficient mice to assess vascular disruption. Metrics include microvessel density reduction via immunohistochemistry and tumor growth inhibition rates. Dose-response relationships should be established using pharmacokinetic (PK) parameters such as AUC and Cmax . For reproducibility, ensure randomization of animal cohorts and use of standardized dosing protocols aligned with phase I trial data .
Q. How is the maximum tolerated dose (MTD) determined in phase I clinical trials for this compound?
- Methodological Answer : MTD is identified via a 3+3 dose-escalation design, monitoring dose-limiting toxicities (DLTs) such as neutropenia or cardiovascular events. PK parameters (e.g., AUC, t1/2z) are analyzed to correlate exposure with toxicity. For example, ’s phase I trial reported MTD at 35.4 mg/m², with dose adjustments based on individual CL (clearance) variability . Ensure safety endpoints are predefined and aligned with FDA/EMA guidelines .
Q. Which pharmacokinetic parameters are critical for early-phase this compound studies?
- Methodological Answer : Key parameters include:
- Cmax : Plasma concentration peaks to assess acute toxicity risks.
- AUC : Total drug exposure linked to efficacy and safety.
- t1/2z : Terminal half-life to guide dosing intervals.
- CL and Vdss : Clearance and volume of distribution to predict interpatient variability.
In , t1/2z showed high variability (e.g., 0.5–1.2 hours), necessitating population PK modeling for robust conclusions .
Advanced Research Questions
Q. How can researchers resolve contradictions in terminal elimination half-life (t1/2z) values across this compound studies?
- Methodological Answer : Discrepancies in t1/2z (e.g., non-calculable values in small cohorts; Table 3 ) arise from limited sample sizes or assay sensitivity. Address this by:
- Increasing sample size : Use power analysis to determine cohort requirements.
- Non-compartmental vs. compartmental modeling : Apply Bayesian methods to handle sparse data.
- Meta-analysis : Pool data from multiple trials, adjusting for covariates like renal/hepatic function .
Q. What statistical methods are optimal for evaluating tumor response heterogeneity in this compound trials?
- Methodological Answer : For Objective Response Rate (ORR) analysis (Table 4 ):
- Stratified randomization : Control for tumor type, prior therapies, and biomarker status.
- Cox proportional hazards models : Assess time-to-progression differences.
- Sensitivity analyses : Exclude outliers or non-evaluable patients to validate robustness.
- Subgroup analysis : Use Fisher’s exact test to compare response rates in molecularly defined cohorts .
Q. How can dosing regimens be optimized for this compound in combination therapies?
- Methodological Answer :
- Sequential vs. concurrent administration : Preclinical data suggest vascular normalization may enhance chemotherapy delivery. Test sequencing in co-culture models.
- PK/PD modeling : Integrate this compound’s AUC with partner drug (e.g., cisplatin) toxicity/efficacy profiles.
- Adaptive trial designs : Use Bayesian frameworks to adjust doses in real-time based on accumulating safety/efficacy data .
Q. What strategies reconcile discrepancies in tumor response rates between monotherapy and combination trials?
- Methodological Answer : Contradictions may arise from:
- Patient selection bias : Use propensity score matching to balance baseline characteristics.
- Mechanistic interference : Assess if combination agents alter this compound’s vascular targeting (e.g., via CD31 staining).
- Dose-dependent effects : Conduct isobolographic analysis to identify synergistic vs. additive interactions .
Q. Data Contradiction Analysis Framework
- Step 1 : Classify contradictions (e.g., PK variability, conflicting efficacy signals) using the "principal contradiction" framework .
- Step 2 : Apply triangulation by cross-validating results across methodologies (e.g., preclinical models, PK models, clinical endpoints).
- Step 3 : Use sensitivity analysis to test assumptions (e.g., exclusion of non-adherent patients).
- Step 4 : Report limitations transparently, per ’s guidelines for discussing exceptions and unresolved issues .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNTLSTOZFSCM-YVACAVLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939477 | |
Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181816-48-8 | |
Record name | Ombrabulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ombrabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ombrabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12882 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMBRABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.